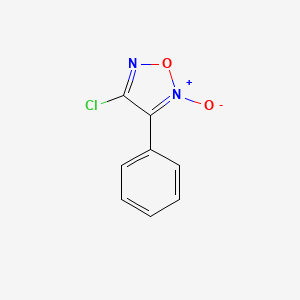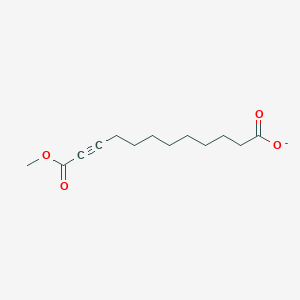
12-Methoxy-12-oxododec-10-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methoxy-12-oxododec-10-ynoate is an organic compound with the molecular formula C13H20O3 It is characterized by the presence of a methoxy group, a carbonyl group, and an alkyne group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methoxy-12-oxododec-10-ynoate typically involves the esterification of 12-oxododec-10-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
12-Methoxy-12-oxododec-10-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used for oxidative cleavage of the alkyne group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
12-Methoxy-12-oxododec-10-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 12-Methoxy-12-oxododec-10-ynoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the carbonyl and alkyne groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-oxo-trans-10-dodecenoic acid: Similar structure but lacks the methoxy group.
12-Methoxy-12-oxododecanoic acid: Similar structure but lacks the alkyne group
Eigenschaften
CAS-Nummer |
80220-90-2 |
|---|---|
Molekularformel |
C13H19O4- |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
12-methoxy-12-oxododec-10-ynoate |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-8,10H2,1H3,(H,14,15)/p-1 |
InChI-Schlüssel |
VCWOPKKWQDSHAU-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C#CCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
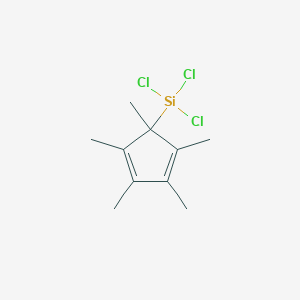
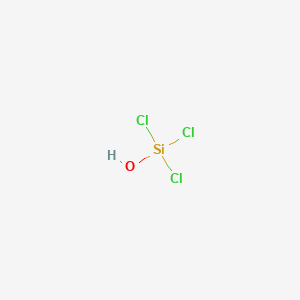
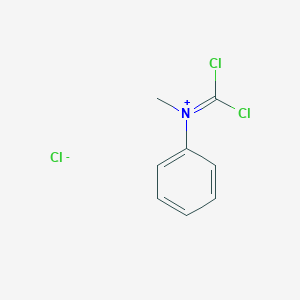
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

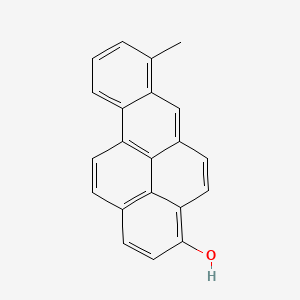
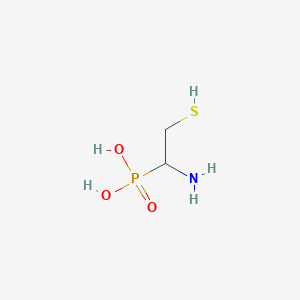
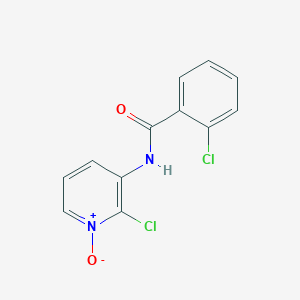
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)

